molecular formula C7H12S B14512801 2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene CAS No. 63196-69-0

2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene

Cat. No.: B14512801
CAS No.: 63196-69-0
M. Wt: 128.24 g/mol
InChI Key: NQWGHERYTZPKFA-UHFFFAOYSA-N
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Description

2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene is an organic compound with the molecular formula C7H12S It is a sulfur-containing compound that features a prop-2-en-1-yl group attached to a prop-1-ene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene can be achieved through several synthetic routes. One common method involves the reaction of 2-methylprop-1-ene with prop-2-en-1-yl thiol under suitable conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or sulfides, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to modulation of their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-propenyl disulfide: A compound with a similar structure but contains a disulfide linkage.

    2-Methylprop-2-en-1-ol: A related compound with an alcohol functional group instead of a sulfanyl group.

    Methyl cis-propenyl disulfide: Another disulfide compound with a cis configuration.

Uniqueness

2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. The presence of both a prop-2-en-1-yl group and a sulfanyl group in the same molecule allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

63196-69-0

Molecular Formula

C7H12S

Molecular Weight

128.24 g/mol

IUPAC Name

2-methyl-1-prop-2-enylsulfanylprop-1-ene

InChI

InChI=1S/C7H12S/c1-4-5-8-6-7(2)3/h4,6H,1,5H2,2-3H3

InChI Key

NQWGHERYTZPKFA-UHFFFAOYSA-N

Canonical SMILES

CC(=CSCC=C)C

Origin of Product

United States

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